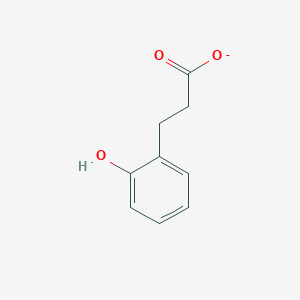
Triapenthenol
Übersicht
Beschreibung
Triapenthenol is a plant growth regulator belonging to the triazole class. It has been utilized to enhance the standing power of plants by inhibiting the elongation growth of the main stem and improving winter hardiness in crops such as Brassica napus . This compound is known for its ability to modulate plant growth and development under various environmental conditions.
Wirkmechanismus
Target of Action
Triapenthenol, also known as RSW 0411, is a triazole plant growth regulator . It primarily targets crop plants, particularly soybean cultivars . The compound’s primary role is to protect these plants from herbicide-induced necrotic injury .
Mode of Action
This compound interacts with its targets by facilitating numerous plant metabolic activities, leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms . It also interacts with other phytohormones in regulating the physio-biochemical processes in counteracting the stress-induced damages in plants .
Biochemical Pathways
This compound affects a multitude of physio-biochemical processes in crop plants . These include growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions . .
Pharmacokinetics
It is known that this compound is applied preemergence as a separate broadcast application This suggests that the compound is absorbed by the plants from the soil and distributed throughout the plant system
Result of Action
The molecular and cellular effects of this compound’s action primarily involve facilitating numerous plant metabolic activities, leading to better growth and development . It also plays a crucial role in alleviating stress-accrued alterations in crop plants . .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as total solar radiation, air temperature, and relative humidity . For instance, it has been found that the maximum temperature is the most critical environmental factor to plant development at all radiation levels . The interaction between total radiation and this compound concentration significantly affects the number of flower buds per plant . An increase in this compound concentration and a reduction of total radiation cause increased wrinkling of the leaves .
Biochemische Analyse
Biochemical Properties
Triapenthenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to modulate the activity of enzymes involved in plant growth and development. For instance, this compound interacts with enzymes that regulate the synthesis of gibberellins, a group of plant hormones that promote stem elongation. Additionally, this compound affects the activity of proteins involved in stress response mechanisms, thereby enhancing the plant’s ability to withstand adverse environmental conditions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the expression of genes involved in the synthesis of stress-related proteins, leading to improved stress tolerance in plants. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites, thereby promoting better growth and development under both normal and stressful conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the cell surface, triggering a cascade of signaling events that lead to the activation or inhibition of various enzymes. This results in changes in gene expression and enzyme activity, ultimately affecting plant growth and development. For example, this compound inhibits the activity of enzymes involved in gibberellin synthesis, leading to reduced stem elongation and improved standing power .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over an extended period. Long-term studies have shown that this compound continues to influence cellular function, including gene expression and enzyme activity, even after prolonged exposure. This stability makes this compound a valuable tool for studying plant growth and development in controlled environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes growth and development without causing any adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as reduced growth and development. Threshold effects have been observed, where a specific dosage range results in optimal growth and development, while doses outside this range lead to suboptimal or toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to plant hormone synthesis and stress response. It interacts with enzymes and cofactors that regulate the synthesis of gibberellins and other plant hormones. Additionally, this compound affects metabolic flux by altering the levels of key metabolites, leading to changes in the overall metabolic profile of the plant .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites within the cell. The distribution of this compound within the plant is influenced by factors such as tissue type and developmental stage, with higher concentrations observed in actively growing tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can directly influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triapenthenol is synthesized through a series of chemical reactions involving triazole derivatives. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. Generally, the synthesis involves the use of triazole precursors and specific catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically involves the use of advanced chemical engineering techniques to optimize the reaction parameters and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Triapenthenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler triazole derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various triazole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Triapenthenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various triazole derivatives.
Biology: Employed in plant biology research to study its effects on plant growth and development.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in agriculture to improve crop yield and quality by regulating plant growth.
Vergleich Mit ähnlichen Verbindungen
Paclobutrazol: Another triazole-based plant growth regulator with similar effects on gibberellin biosynthesis.
Uniconazole: A triazole compound that also inhibits gibberellin biosynthesis and is used in agriculture.
Flurprimidol: A pyrimidine derivative with growth-regulating properties similar to triapenthenol.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a broader spectrum of plant species compared to other growth regulators. Its ability to improve winter hardiness and inhibit stem elongation makes it particularly valuable in regions with harsh climatic conditions .
Eigenschaften
IUPAC Name |
(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMJLVJDNGPHR-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1CCCCC1)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016585 | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76608-88-3 | |
| Record name | Triapenthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76608-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triapenthenol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076608883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-(E)-β-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAPENTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035WC6W66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triapenthenol primarily acts by inhibiting gibberellin (GA) biosynthesis. [, , ] Gibberellins are plant hormones crucial for stem elongation, seed germination, and other developmental processes. By interfering with GA production, this compound leads to reduced shoot growth, resulting in more compact plants. [, , ]
A: Unlike its effect on shoots, this compound doesn't inhibit root growth at standard dosages. [] This selective action is attributed to its predominantly acropetal transport, meaning it mainly moves upwards within the plant. []
ANone: Studies have shown that this compound treatment can influence various plant characteristics, including:
- Increased leaf thickness: This effect was observed in Epidendrum radicans, where this compound, especially at higher doses, led to a significant increase in leaf thickness. []
- Altered leaf area: In Lantana camara, this compound was found to reduce leaf area, and this effect was more pronounced than that observed with onium-type growth regulators like mepiquat chloride and chlormequat chloride. []
- Modified water relations: Treatment with this compound was linked to reduced water consumption in barley plants and an increase in fresh weight to dry weight ratio, suggesting potential for improving drought resistance. [, ]
- Increased flowering: In Lantana camara, this compound application, particularly at a concentration of 87.5 mg/pot, was found to increase the number of flower heads per plant. []
ANone: The molecular formula of this compound is C14H23N3O, and its molecular weight is 249.36 g/mol.
A: While the provided research papers don't delve into detailed spectroscopic characterization, they highlight the importance of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) in determining this compound concentrations and studying its metabolic fate in plants. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




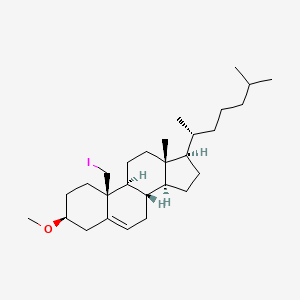
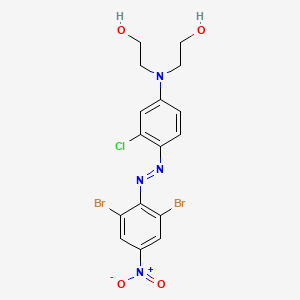
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
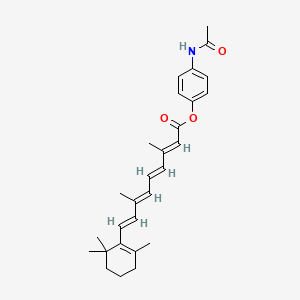
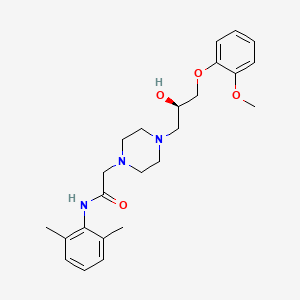

![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)


